molecular formula C9H9N3O6S B4301863 4-[(2-Hydroxyethyl)sulfanyl]-2,6-dinitrobenzamide

4-[(2-Hydroxyethyl)sulfanyl]-2,6-dinitrobenzamide

Cat. No.: B4301863
M. Wt: 287.25 g/mol
InChI Key: BXGVLNSGNBSNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Hydroxyethyl)sulfanyl]-2,6-dinitrobenzamide is an organic compound characterized by the presence of a benzamide core substituted with a 2-hydroxyethylthio group and two nitro groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 2 and 6 positions

Industrial Production Methods

Industrial production of 4-[(2-Hydroxyethyl)sulfanyl]-2,6-dinitrobenzamide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxyethyl)sulfanyl]-2,6-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Major products include the corresponding amines.

    Substitution: Products can include various ethers or esters depending on the substituents used.

Scientific Research Applications

4-[(2-Hydroxyethyl)sulfanyl]-2,6-dinitrobenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or as a precursor for pharmaceuticals.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxyethyl)sulfanyl]-2,6-dinitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

4-[(2-Hydroxyethyl)sulfanyl]-2,6-dinitrobenzamide can be compared with similar compounds such as:

    4-[(2-hydroxyethyl)thio]benzoic acid: This compound has a similar structure but lacks the nitro groups, which may result in different chemical and biological properties.

    2,6-dinitrobenzamide: This compound lacks the 2-hydroxyethylthio group, which may affect its reactivity and applications.

    4-[(2-hydroxyethyl)thio]-2-nitrobenzamide:

Properties

IUPAC Name

4-(2-hydroxyethylsulfanyl)-2,6-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O6S/c10-9(14)8-6(11(15)16)3-5(19-2-1-13)4-7(8)12(17)18/h3-4,13H,1-2H2,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGVLNSGNBSNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-])SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2-Hydroxyethyl)sulfanyl]-2,6-dinitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-[(2-Hydroxyethyl)sulfanyl]-2,6-dinitrobenzamide
Reactant of Route 3
4-[(2-Hydroxyethyl)sulfanyl]-2,6-dinitrobenzamide
Reactant of Route 4
Reactant of Route 4
4-[(2-Hydroxyethyl)sulfanyl]-2,6-dinitrobenzamide
Reactant of Route 5
4-[(2-Hydroxyethyl)sulfanyl]-2,6-dinitrobenzamide
Reactant of Route 6
Reactant of Route 6
4-[(2-Hydroxyethyl)sulfanyl]-2,6-dinitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.